3',4'-dichloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple cyclic structures and chlorine atoms. The biphenyl group can rotate freely around its single bond, allowing for a range of conformations. The octahydrobenzo[b][1,4]dioxin-6-yl group is a cyclic structure, which can also adopt various conformations .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the chlorine atoms and the octahydrobenzo[b][1,4]dioxin-6-yl group. The chlorine atoms could potentially be replaced in a substitution reaction, while the cyclic structure could undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its complex structure. For example, the presence of the chlorine atoms could increase its density and boiling point compared to similar compounds without chlorine .Scientific Research Applications
Synthesis and Biological Activity
- A study focused on the synthesis and in vivo diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives, highlighting the process of creating compounds for potential therapeutic uses (Yar & Ansari, 2009).
- Research on the design and synthesis of benzoxazine-8-carboxamide derivatives as serotonin-3 (5-HT3) receptor antagonists demonstrates the approach to targeting specific receptors for therapeutic benefits (Kuroita, Sakamori, & Kawakita, 1996).
Antimicrobial and Antitumor Evaluation
- Studies involve the synthesis, characterization, and antimicrobial evaluation of compounds, offering insights into their potential as antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
- An investigation into the synthesis and antitumor evaluation of dibenzo[1,4]dioxin-1-carboxamides presents data on their application as DNA-intercalating agents with potential anticancer properties (Lee, Palmer, Boyd, Baguley, & Denny, 1992).
Molecular Design for Drug Development
- The creation and evaluation of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives as serotonin-3 (5-HT3) receptor antagonists highlight the process of designing molecules for specific therapeutic targets, offering a window into how similar compounds might be developed for medical applications (Kawakita, Kuroita, Yasumoto, Sano, Inaba, Fukuda, & Tahara, 1992).
Photophysical Properties and Material Science
- The microwave-assisted synthesis and investigation of the photophysical properties of biaryl carboxamides emphasize the relevance of such compounds in materials science, particularly in the development of luminescent materials (Novanna, Kannadasan, & Shanmugam, 2020).
Future Directions
properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-(3,4-dichlorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2NO3/c22-17-7-5-15(11-18(17)23)13-1-3-14(4-2-13)21(25)24-16-6-8-19-20(12-16)27-10-9-26-19/h1-5,7,11,16,19-20H,6,8-10,12H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOKBBAEXPECJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CC=C(C=C3)C4=CC(=C(C=C4)Cl)Cl)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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